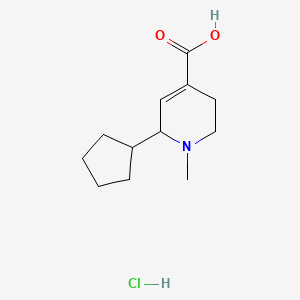![molecular formula C9H19ClO2SSi B13489524 {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride is a specialized organosilicon compound It features a cyclobutyl ring substituted with a trimethylsilyl group and a methanesulfonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. This forms the trimethylsilyl ether, which is then treated with methanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, elimination reactions can occur, forming alkenes.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methanesulfonic acid and the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Bases: Triethylamine and pyridine are often used to facilitate substitution and elimination reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific nucleophile or base used. For example, substitution with an amine would yield a sulfonamide, while elimination would produce an alkene.
科学研究应用
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Protecting Group: The trimethylsilyl group can serve as a protecting group for alcohols and amines during multi-step synthesis.
Materials Science: Used in the preparation of novel materials with specific properties.
作用机制
The mechanism of action of {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cyclobutyl and trimethylsilyl groups.
Trimethylsilyl Chloride: Lacks the methanesulfonyl chloride group but shares the trimethylsilyl functionality.
Cyclobutylmethanol: The parent alcohol without the sulfonyl chloride and trimethylsilyl groups.
Uniqueness
The uniqueness of {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride lies in its combination of a cyclobutyl ring, a trimethylsilyl group, and a methanesulfonyl chloride group. This combination imparts unique reactivity and stability, making it valuable in specific synthetic applications.
属性
分子式 |
C9H19ClO2SSi |
|---|---|
分子量 |
254.85 g/mol |
IUPAC 名称 |
[3-(trimethylsilylmethyl)cyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H19ClO2SSi/c1-14(2,3)7-9-4-8(5-9)6-13(10,11)12/h8-9H,4-7H2,1-3H3 |
InChI 键 |
FHJZOWJJOCVLEM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1CC(C1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)


![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)



